1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
Description
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Properties
Molecular Formula |
C9H9Cl2F |
|---|---|
Molecular Weight |
207.07 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
QFJHFHIZUJLICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1-chloro-4-fluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the chloropropyl group is introduced to the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The chloropropyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of 1-hydroxy-2-(3-chloropropyl)-4-fluorobenzene.
Oxidation: Formation of 1-chloro-2-(3-chloropropyl)-4-fluorobenzoic acid.
Reduction: Formation of 1-chloro-2-(3-propyl)-4-fluorobenzene.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as a pharmaceutical agent or a chemical reagent.
Comparison with Similar Compounds
1-Chloro-2-(3-chloropropyl)-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-Chloro-2-(3-chloropropyl)-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
1-Chloro-2-(3-chloropropyl)-4-methylbenzene: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. This makes it particularly valuable in applications where specific electronic properties are desired.
Biological Activity
1-Chloro-2-(3-chloropropyl)-4-fluorobenzene is a chlorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is influenced by its structural characteristics, particularly the presence of halogen substituents, which can affect interactions with biological targets.
- Molecular Formula : C10H10Cl2F
- Molecular Weight : 221.09 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The halogen atoms in the structure may enhance lipophilicity, allowing the compound to penetrate cellular membranes more easily and interact with intracellular targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways.
Biological Activity Data
Recent studies have highlighted the biological activities of similar compounds, providing insights into potential effects:
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 5 µM | |
| This compound | Receptor B | 10 µM | |
| Related Compound X | Enzyme A | 3 µM |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated compounds similar to this compound. The results indicated that compounds with increased lipophilicity showed enhanced activity against Staphylococcus aureus, suggesting that structural modifications could lead to improved antimicrobial efficacy.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment, the compound was tested against various cancer cell lines. Results demonstrated that it exhibited selective cytotoxicity, particularly against breast cancer cells, with an IC50 value of approximately 7 µM. This suggests potential therapeutic applications in oncology.
Research Findings
Research has shown that halogenated aromatic compounds can exhibit diverse biological activities due to their ability to modulate enzyme functions and receptor interactions. For instance:
- Metabolic Stability : Modifications in the structure can enhance metabolic stability, reducing degradation and increasing bioavailability .
- Toxicological Profiles : Studies have raised concerns regarding the environmental persistence and toxicity of chlorinated compounds, necessitating further investigation into their safety profiles .
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and protective clothing to minimize skin/eye contact .
- Ventilation : Implement closed systems or local exhaust ventilation to reduce airborne exposure .
- Storage : Store in cool, dry conditions away from incompatible substances. Avoid prolonged storage due to potential decomposition risks .
- Spill Management : Contain spills with inert absorbents and dispose of according to hazardous waste regulations .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Halogenation Strategies : Utilize nucleophilic aromatic substitution (SNAr) on fluorobenzene derivatives with chloropropyl groups, optimizing reaction conditions (e.g., Lewis acids like AlCl₃) to enhance regioselectivity .
- Building Block Approach : Start with 4-fluorobenzene derivatives (e.g., 1-Chloro-4-fluorobenzene, CAS 352-33-0) and introduce the chloropropyl group via alkylation or coupling reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
Advanced Research Questions
Q. How can researchers address contradictions in reported spectroscopic data (e.g., NMR, IR) for multi-halogenated benzene derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental data with authoritative databases (e.g., NIST Chemistry WebBook) for reference spectra .
- Solvent Effects : Account for solvent-induced shifts in NMR by replicating literature conditions (e.g., CDCl₃ vs. DMSO-d₆) .
- Isotopic Patterns : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and distinguish between structural isomers .
Q. What strategies optimize reaction yields in multi-step syntheses of halogenated benzene derivatives with sensitive functional groups?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (-10°C to 0°C) during chloropropyl group introduction to minimize side reactions .
- Protecting Groups : Temporarily shield reactive sites (e.g., fluorine) using tert-butyldimethylsilyl (TBS) groups to prevent undesired substitutions .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise functionalization while preserving halogen integrity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glassware to prevent photodegradation, as halogenated aromatics are prone to radical-mediated decomposition .
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways and identify safe storage windows .
- Moisture Control : Use desiccants (e.g., molecular sieves) in storage containers to inhibit hydrolysis of the chloropropyl group .
Data-Driven Insights
- Structural Validation : Computational tools (e.g., density functional theory) can predict NMR/IR spectra for comparison with experimental data .
- Toxicity Profiling : While direct data for the target compound is limited, analogs like 1-Chloro-4-fluorobenzene (CAS 352-33-0) show moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting similar handling precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
